molecular formula C14H20N2O2 B1385966 {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine CAS No. 1018507-00-0

{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine

Cat. No. B1385966
CAS RN: 1018507-00-0
M. Wt: 248.32 g/mol
InChI Key: FMGNARXQWSFVSM-UHFFFAOYSA-N
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Description

“{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine” is a chemical compound with the CAS Number: 1018507-00-0 . It has a molecular weight of 248.32 . The IUPAC name of this compound is [1-(phenoxyacetyl)-4-piperidinyl]methanamine .


Molecular Structure Analysis

The InChI code for “{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine” is 1S/C14H20N2O2/c15-10-12-6-8-16(9-7-12)14(17)11-18-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine” is an oil .

Scientific Research Applications

Synthesis of Bioactive Molecules

{[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine: is a valuable intermediate in the synthesis of bioactive molecules. Its piperidine core is a common motif in many pharmaceuticals, and its manipulation through various chemical reactions can lead to the development of new drugs with potential therapeutic applications .

Pharmacological Research

Piperidine derivatives, including {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine , are extensively studied for their pharmacological properties. They have been investigated for their potential use as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents .

Development of Antioxidants

The piperidine moiety, present in {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine , is found in natural alkaloids like piperine, which exhibits powerful antioxidant properties. This suggests that derivatives of piperidine could be explored for their ability to inhibit or suppress free radicals, contributing to the development of new antioxidants .

Chemical Synthesis Methodology

This compound can be used to develop new methodologies in chemical synthesis. The piperidine ring system is a versatile scaffold that can undergo various transformations, such as hydrogenation, cyclization, cycloaddition, and amination, to yield a wide array of structurally diverse compounds .

Drug Discovery and Design

In drug discovery, {[1-(Phenoxyacetyl)piperidin-4-yl]methyl}amine can be utilized as a building block for the design of new drugs. Its structural flexibility allows for the creation of libraries of compounds that can be screened for a variety of biological activities .

Neuropharmacology

Given the importance of piperidine derivatives in neuropharmacology, this compound could be pivotal in the synthesis of molecules that interact with the central nervous system, potentially leading to new treatments for neurological disorders .

properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c15-10-12-6-8-16(9-7-12)14(17)11-18-13-4-2-1-3-5-13/h1-5,12H,6-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGNARXQWSFVSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)COC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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